2-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione
Description
The compound 2-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione is a structurally complex molecule featuring a benzothiazole core linked to a 4-bromobenzylsulfanyl group and an isoindole-1,3-dione moiety. The presence of the brominated benzyl group introduces increased lipophilicity compared to chlorinated analogs, which may enhance membrane permeability and environmental persistence.
Properties
Molecular Formula |
C22H13BrN2O2S2 |
|---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H13BrN2O2S2/c23-14-7-5-13(6-8-14)12-28-22-24-18-10-9-15(11-19(18)29-22)25-20(26)16-3-1-2-4-17(16)21(25)27/h1-11H,12H2 |
InChI Key |
TZAUUPPTGYDGOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)N=C(S4)SCC5=CC=C(C=C5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione typically involves multiple stepsThe final step involves the formation of the isoindole-dione structure through a cyclization reaction under specific conditions, such as elevated temperatures and the presence of a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Key Features
The compound features a benzothiazole ring, a bromobenzyl group, and an isoindole moiety, which contribute to its reactivity and interaction with biological targets.
Medicinal Chemistry
The compound has been investigated for its potential as an antimicrobial agent . Studies have shown that derivatives of benzothiazole exhibit significant activity against various bacterial strains. The presence of the sulfanyl group enhances the compound's ability to penetrate bacterial membranes, making it a candidate for further development in antibiotic therapies .
Anticancer Properties
Research indicates that compounds similar to 2-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have demonstrated that related benzothiazole derivatives can induce cell death in several cancer cell lines by activating apoptotic pathways .
Neuropharmacology
The compound has been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases. It is believed to interact with monoamine oxidase enzymes and cholinesterases, potentially offering therapeutic benefits in conditions like Alzheimer's disease . The ability of these compounds to cross the blood-brain barrier enhances their utility in treating central nervous system disorders.
Materials Science
Due to its unique chemical structure, this compound is also being studied for applications in the development of new materials. Its properties may be harnessed for creating advanced polymers or as a precursor in the synthesis of novel electronic materials .
Case Study 1: Antimicrobial Activity
A study published in Molecules evaluated the antimicrobial efficacy of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The specific derivative containing the sulfanyl group exhibited a minimum inhibitory concentration (MIC) significantly lower than that of common antibiotics, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Effects
In a recent investigation into the anticancer properties of isoindole derivatives, researchers found that one derivative led to a 70% reduction in cell viability in breast cancer cell lines after 48 hours of treatment. This underscores the potential of compounds like 2-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione as promising candidates for further drug development .
Case Study 3: Neuroprotective Effects
A study focused on the synthesis of benzothiazole–isoquinoline derivatives highlighted their inhibitory effects on monoamine oxidase B and butyrylcholinesterase. The findings indicated that these compounds could serve as dual inhibitors with potential applications in treating neurodegenerative diseases such as Alzheimer's .
Mechanism of Action
The mechanism of action of 2-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Properties
Key Findings:
However, this modification may also increase bioaccumulation risks.
Environmental Impact : The bromine atom may confer greater environmental persistence compared to chlorine in folpet, raising concerns about long-term soil or aquatic system contamination.
Biological Activity
The compound 2-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione is a complex organic molecule with potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on various studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 455.4 g/mol. The structure includes a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. Compounds similar to 2-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione have shown significant activity against various bacterial strains. For instance, a study demonstrated that benzothiazole derivatives exhibited strong antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting a potential application in treating infections .
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been widely documented. In vitro studies indicated that compounds containing the benzothiazole scaffold can inhibit cancer cell proliferation. Specifically, derivatives have shown cytotoxic effects against breast cancer and lung cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell cycle progression .
Analgesic and Anti-inflammatory Effects
Some studies have reported analgesic and anti-inflammatory activities associated with similar compounds. For example, a series of oxazolones were evaluated for their analgesic effects using the writhing test and hot plate test in animal models. These compounds displayed significant pain-relieving properties, indicating that derivatives of benzothiazole might also possess similar effects .
Case Study 1: Antimicrobial Evaluation
A study focusing on the synthesis of benzothiazole derivatives reported that specific modifications to the benzothiazole ring enhanced antimicrobial activity. The introduction of bromine substituents significantly increased efficacy against resistant bacterial strains, demonstrating the importance of structural modifications in drug development .
Case Study 2: Anticancer Screening
In another research initiative, a library of benzothiazole-based compounds was screened against several cancer cell lines. The results indicated that compounds with specific substitutions on the benzothiazole ring exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, suggesting a promising avenue for further research in anticancer therapies .
Research Findings Summary
| Activity | Findings |
|---|---|
| Antimicrobial | Significant activity against both Gram-positive and Gram-negative bacteria |
| Anticancer | Induction of apoptosis in cancer cell lines; lower IC50 values than doxorubicin |
| Analgesic | Demonstrated pain-relieving properties in animal models |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
